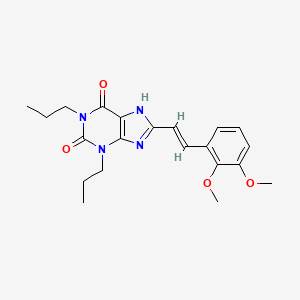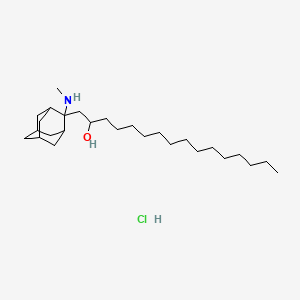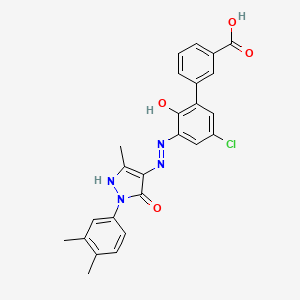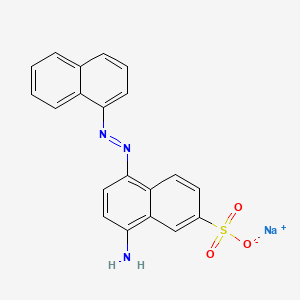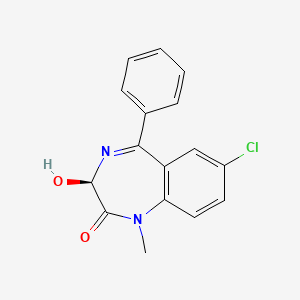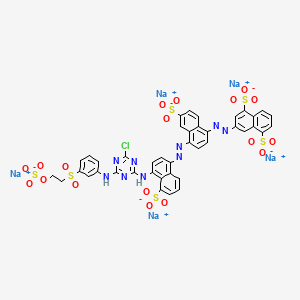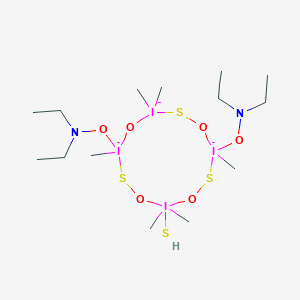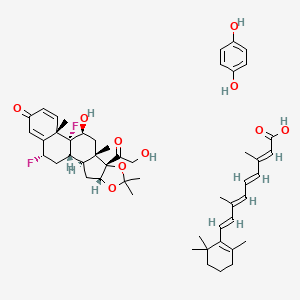
Triluma
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triluma is a topical cream used primarily for the treatment of moderate to severe melasma on the face. It is a combination of three active ingredients: fluocinolone acetonide, hydroquinone, and tretinoin. Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone is a melanin synthesis inhibitor that lightens the skin, and tretinoin is a retinoid that promotes skin cell turnover .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluocinolone Acetonide: This compound is synthesized through the fluorination of prednisolone.
Hydroquinone: Hydroquinone is prepared by the reduction of p-benzoquinone using sodium bisulfite.
Tretinoin: Tretinoin is synthesized from the oxidation of retinene to form all-trans-retinoic acid.
Industrial Production Methods
The industrial production of this compound involves the combination of the three active ingredients in a hydrophilic cream base. The cream base typically contains excipients such as butylated hydroxytoluene, cetyl alcohol, citric acid, glycerin, glyceryl stearate, magnesium aluminum silicate, methyl gluceth-10, methylparaben, PEG-100 stearate, propylparaben, purified water, sodium metabisulfite, stearic acid, and stearyl alcohol .
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous medium, organic solvents such as ethanol or acetone.
Major Products
Benzoquinone: Formed from the oxidation of hydroquinone.
Retinol: Formed from the reduction of tretinoin.
Aplicaciones Científicas De Investigación
Triluma has several scientific research applications, particularly in the fields of dermatology and cosmetic science. It is used in the treatment of melasma, a condition characterized by dark, discolored patches on the skin. The combination of fluocinolone acetonide, hydroquinone, and tretinoin works synergistically to reduce pigmentation and improve skin appearance .
In addition to its dermatological applications, this compound is also studied for its potential use in treating other hyperpigmentation disorders and inflammatory skin conditions. Research is ongoing to explore its efficacy in combination with other treatments such as laser therapy and chemical peels .
Mecanismo De Acción
The mechanism of action of Triluma involves the combined effects of its three active ingredients:
Comparación Con Compuestos Similares
Triluma is unique due to its combination of three active ingredients, each targeting different aspects of melasma. Similar compounds include:
Hydroquinone Monotherapy: Used for skin lightening but lacks the anti-inflammatory and cell turnover benefits of this compound.
Tretinoin Monotherapy: Promotes skin cell turnover but does not address inflammation or melanin synthesis.
Fluocinolone Acetonide Monotherapy: Reduces inflammation but does not affect melanin synthesis or skin cell turnover.
This compound’s combination therapy provides a more comprehensive approach to treating melasma compared to monotherapies .
Propiedades
Fórmula molecular |
C50H64F2O10 |
|---|---|
Peso molecular |
863.0 g/mol |
Nombre IUPAC |
benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
Clave InChI |
ATTPXNCCXYEULE-JOBJWGHLSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


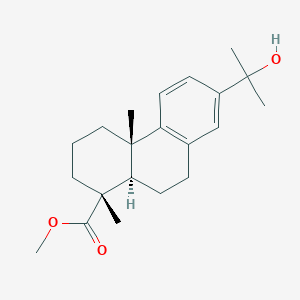
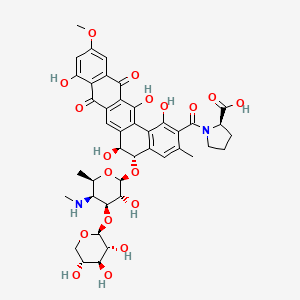
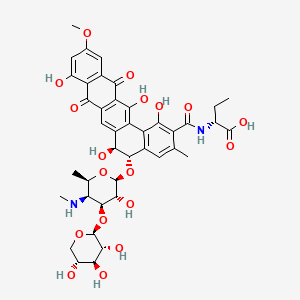
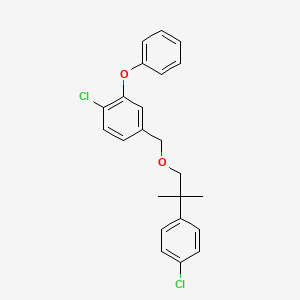
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)
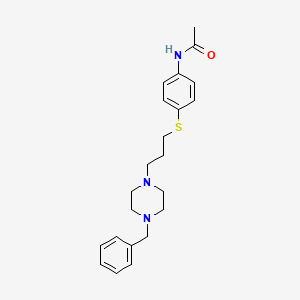
![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
